molecular formula C12H12O3 B14431221 Methyl 4-(3-oxobut-1-enyl)benzoate CAS No. 76322-80-0

Methyl 4-(3-oxobut-1-enyl)benzoate

Cat. No.: B14431221
CAS No.: 76322-80-0
M. Wt: 204.22 g/mol
InChI Key: MVYJNSMNYFBTES-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxobut-1-enyl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and contains a methyl ester group along with a 3-oxobut-1-enyl substituent on the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxobut-1-enyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(3-oxobut-1-enyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxobut-1-enyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoate derivatives.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-(3-oxobut-1-enyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-oxobut-1-enyl)benzoate involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-oxobutyl)benzoate
  • Methyl 4-(3-hydroxybut-1-enyl)benzoate
  • Methyl 4-(3-chlorobut-1-enyl)benzoate

Uniqueness

Methyl 4-(3-oxobut-1-enyl)benzoate is unique due to the presence of the oxo group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

76322-80-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(3-oxobut-1-enyl)benzoate

InChI

InChI=1S/C12H12O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h3-8H,1-2H3

InChI Key

MVYJNSMNYFBTES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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